1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide
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Overview
Description
1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide is a complex organic compound that features both benzimidazole and isoquinoline moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Isoquinoline Moiety: Isoquinoline derivatives are often synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Coupling Reaction: The benzimidazole and isoquinoline moieties are then coupled through a series of reactions involving alkylation and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole.
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Uniqueness
1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide is unique due to its combined benzimidazole and isoquinoline structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1-methylbenzimidazol-2-yl)pentyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-27-20-12-7-6-11-19(20)26-21(27)13-3-2-8-14-24-23(29)18-15-25-22(28)17-10-5-4-9-16(17)18/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
HIPCMBPNPHPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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